2-Phenyl-3-pyrrolidinol hydrochloride
Description
2-Phenyl-3-pyrrolidinol hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a phenyl group at position 2 and a hydroxyl group at position 3, forming a hydrochloride salt. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations .
The molecular formula is inferred as C₁₀H₁₄ClNO (molecular weight: ~199.68 g/mol), based on closely related compounds . Pyrrolidine derivatives are often explored for their bioactivity, including central nervous system (CNS) modulation, antimicrobial effects, or enzyme inhibition, though specific applications for 2-phenyl-3-pyrrolidinol hydrochloride remain understudied.
Properties
IUPAC Name |
2-phenylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZSXAHOOPVDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
2-Phenyl-3-pyrrolidinol hydrochloride exhibits various pharmacological properties, making it a candidate for drug development. It is primarily noted for its central nervous system (CNS) effects and smooth muscle activity modulation.
Pharmacological Properties
- CNS Stimulation and Smooth Muscle Relaxation : Compounds similar to 2-Phenyl-3-pyrrolidinol hydrochloride have demonstrated both stimulatory effects on the CNS and depressant effects on smooth muscles, including those of the trachea, uterus, and ileum. For instance, derivatives like 3-(4-chlorophenyl)-5-phenyl-3-pyrrolidinol have shown significant coronary dilation properties, being several times more potent than aminophylline in isolated heart studies .
- Dosage Forms : The compound can be formulated into various dosage forms, including tablets, capsules, and injectable solutions. Typical dosages range from 100 mg to 400 mg per unit .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of pyrrolidinols, including 2-Phenyl-3-pyrrolidinol hydrochloride. Research indicates that modifications in the phenyl ring can enhance the compound's activity against a range of pathogens.
Case Studies
- A study highlighted that certain derivatives of pyrrolidinols exhibited effective antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring was found to significantly influence the antimicrobial efficacy of these compounds .
Cosmetic Applications
The compound’s properties extend to cosmetic formulations where it may serve as an active ingredient due to its skin-conditioning effects.
Formulation Insights
- In cosmetic formulations, 2-Phenyl-3-pyrrolidinol hydrochloride can be incorporated into creams and lotions aimed at enhancing skin hydration and overall appearance. Its safety profile must be evaluated to ensure it does not cause irritation or adverse reactions .
Chemical Synthesis
The synthesis of 2-Phenyl-3-pyrrolidinol hydrochloride involves several chemical processes that can be optimized for higher yields and purity.
Synthesis Techniques
- Various synthetic routes have been documented, including the reduction of N-substituted pyrrolidinones and other methodologies involving hydroxybutyronitrile compounds . These methods are crucial for producing high-quality intermediates for pharmaceutical applications.
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Structural Differences :
- Pyrrolidine vs. Adamantane/Indazole: The saturated pyrrolidine ring in 2-phenyl-3-pyrrolidinol offers conformational flexibility absent in rigid frameworks like memantine’s adamantane.
- Substituent Positioning : The phenyl and hydroxyl groups at positions 2 and 3 contrast with tapentadol’s fused ring system or benzydamine’s indazole substitution.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | LogP |
|---|---|---|---|---|
| 2-Phenyl-3-pyrrolidinol HCl | C₁₀H₁₄ClNO | 199.68* | High (salt form) | ~1.5† |
| Benzydamine HCl | C₁₉H₂₃N₃O·HCl | 345.87 | Moderately soluble | 3.8 |
| Tapentadol HCl | C₁₄H₂₃NO₂·HCl | 285.80 | Freely soluble | 2.9 |
| Memantine HCl | C₁₂H₂₁N·HCl | 215.76 | Highly soluble | 3.2 |
*Inferred from ; †Estimated via analog comparison.
Data Tables
Table 1. Structural and Functional Comparison of Hydrochloride Salts
Preparation Methods
Reductive Cyclization of Hydroxybutyronitrile Derivatives
A well-documented industrially favorable method involves the reductive cyclization of hydroxybutyronitrile derivatives under hydrogenation conditions using catalysts such as Raney nickel, palladium on carbon, or rhodium on alumina. The process typically uses 4-chloro-3-hydroxybutyronitrile as a key intermediate, which undergoes catalytic hydrogenation to form 3-pyrrolidinol.
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- Raney nickel catalyst in acidic aqueous solution under hydrogen pressure.
- Palladium on carbon or rhodium/alumina catalysts have also been employed.
- Typical hydrogen pressure ranges from 5 to 7 kg/cm².
- Reaction temperatures vary from room temperature to 70°C.
- Reaction times range between 10 to 20 hours depending on catalyst and conditions.
Alternative Routes to 3-Pyrrolidinol
Other routes include:
- Reduction of N-substituted 3-pyrrolidinones with lithium aluminium hydride.
- Heating cis-1,4-dichloro-2-butenes with benzylamine followed by debenzylation.
- Heating malic acid with benzylamine to form N-benzyl-3-hydroxysuccinimide and subsequent reduction.
However, these methods are less favored industrially due to complexity or lower yields.
Introduction of the Phenyl Group at the 2-Position
The phenyl substitution at the 2-position of the pyrrolidinol ring is typically introduced via:
- Nucleophilic substitution on appropriately functionalized intermediates.
- Cross-coupling reactions such as Suzuki coupling on halogenated pyrrolidinol derivatives.
- Use of phenyl-substituted starting materials such as phenyl-substituted hydroxybutyronitriles or pyrrolidinones.
Formation of Hydrochloride Salt
The hydrochloride salt is typically formed by treating the free base 2-Phenyl-3-pyrrolidinol with hydrochloric acid in an appropriate solvent such as ethanol or methanol, followed by crystallization or solvent evaporation to isolate the hydrochloride salt.
Summary of Preparation Methods
Research Findings and Industrial Relevance
- The reductive cyclization method using Raney nickel in acidic media is preferred for its simplicity, cost-effectiveness, and scalability.
- Alternative catalysts like palladium on carbon and rhodium/alumina provide comparable yields but may differ in catalyst cost and reaction time.
- The use of optically active hydroxybutyronitrile intermediates allows for the preparation of optically active 3-pyrrolidinol derivatives, which is important for chiral drug synthesis.
- Cross-coupling strategies for arylation are well-established in heterocyclic chemistry and can be adapted for 2-phenyl substitution, enhancing the compound's pharmacological utility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenyl-3-pyrrolidinol hydrochloride, and how can purity be optimized?
- Methodology : Multi-step organic synthesis involving cyclization of phenyl-substituted precursors, followed by hydrochlorination. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) can achieve >95% purity. Monitor intermediates with thin-layer chromatography (TLC) and confirm final product purity via HPLC with UV detection .
- Key Considerations : Optimize reaction stoichiometry to minimize byproducts (e.g., unreacted pyrrolidine intermediates). Use inert atmospheres (N₂/Ar) to prevent oxidation of the pyrrolidinol moiety .
Q. What analytical techniques are most effective for characterizing 2-Phenyl-3-pyrrolidinol hydrochloride?
- Methodology :
- Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify phenyl and pyrrolidine ring proton environments.
- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out salt adducts .
Q. How should researchers safely handle and store 2-Phenyl-3-pyrrolidinol hydrochloride?
- Protocols :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; rinse spills with ethanol/water.
- Storage : Store in airtight, light-resistant containers at 2–8°C under desiccation (silica gel packets). Monitor for deliquescence due to hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between HPLC purity data and elemental analysis results?
- Strategy :
- Orthogonal Validation : Cross-check with ion chromatography (for chloride content) and Karl Fischer titration (water content).
- Spike-in Experiments : Introduce known impurities (e.g., 3-pyrrolidinol derivatives) to identify co-elution issues in HPLC .
- Case Study : In impurity profiling of related hydrochlorides, unresolved peaks in HPLC were attributed to stereoisomers, requiring chiral column separation .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., phenyl ring oxidation or pyrrolidine ring cleavage).
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can stereochemical integrity be ensured during asymmetric synthesis of 2-Phenyl-3-pyrrolidinol hydrochloride?
- Approach :
- Chiral Catalysts : Employ enantioselective catalysts (e.g., BINAP-metal complexes) during cyclization.
- Analytical Validation : Use polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (≥99%).
- X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemical outcomes .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Best Practices :
- Standardized Synthesis Protocols : Strict control of reaction time, temperature, and reagent purity.
- QC Metrics : Implement acceptance criteria for NMR chemical shift ranges (±0.05 ppm) and HPLC retention times (±0.2 min).
- Reference Standards : Use a well-characterized batch as an internal control for bioactivity assays .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across different cell lines?
- Troubleshooting Steps :
- Solubility Checks : Confirm the compound is fully dissolved in assay media (use DMSO ≤0.1% with sonication).
- Metabolic Interference : Test for interference with MTT/WST-1 assays due to redox-active pyrrolidinol moieties.
- Cell Line-Specific Factors : Compare membrane permeability (via LC-MS intracellular concentration measurements) .
Q. Why might NMR and mass spectrometry data suggest different impurity profiles?
- Root Cause Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
